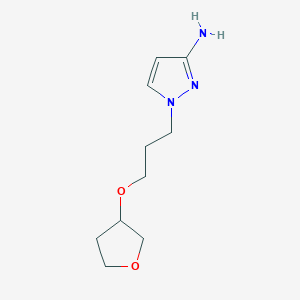
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine is an organic compound that features a tetrahydrofuran ring attached to a pyrazole moiety through a propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using cerium ammonium nitrate at room temperature.
Attachment of the Propyl Linker: The propyl linker can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the propyl chain reacts with the tetrahydrofuran ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Coupling of the Tetrahydrofuran and Pyrazole Moieties: The final step involves coupling the tetrahydrofuran-propyl intermediate with the pyrazole moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrofuran and pyrazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the propyl linker.
Aplicaciones Científicas De Investigación
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine is unique due to the presence of both a tetrahydrofuran ring and a pyrazole moiety, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[3-(oxolan-3-yloxy)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O2/c11-10-2-5-13(12-10)4-1-6-15-9-3-7-14-8-9/h2,5,9H,1,3-4,6-8H2,(H2,11,12) |
Clave InChI |
OBAVBYXNZZHDAG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OCCCN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


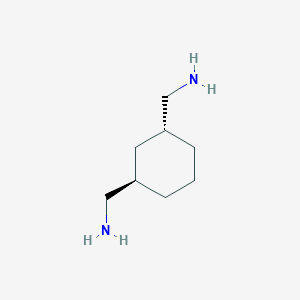
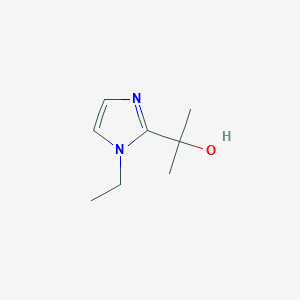


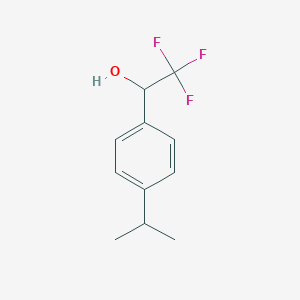
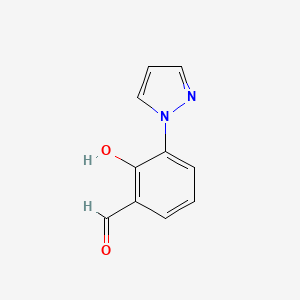
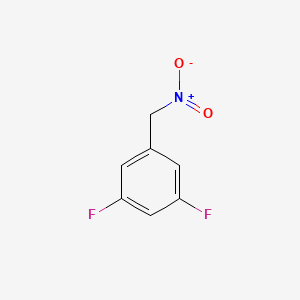
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

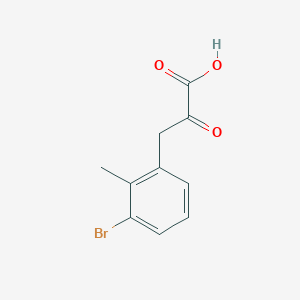
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
